molecular formula C18H20N4OS B5602089 6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5602089
M. Wt: 340.4 g/mol
InChI Key: HOWJMRPRHGKRRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step chemical reactions, where key steps may include selective C-acylation, as demonstrated in the synthesis of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones from 2-aminoimidazo[1,2-a]pyridines (Masurier et al., 2012). The process typically involves novel activation modes of substrates, such as the utilization of ethyl tertiary amines as carbon sources under Cu-catalyzed aerobic oxidative conditions for the synthesis of 3-formyl imidazo[1,2-a]pyridines (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of 6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine derivatives is characterized by their imidazo[1,2-a]pyridine core, often fused with other heterocyclic moieties to enhance their chemical diversity and potential reactivity. Techniques such as FTIR, NMR, and mass spectroscopy, along with elemental analysis, are typically employed to elucidate the structure of these compounds, as seen in the characterization of new imidazo[1,2-a]pyridine derivatives designed as potential anticonvulsant agents (Ulloora et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives often involves interactions with various reagents to form new bonds, such as C-N, C-O, and C-S bonds. For example, a transition-metal-free three-component reaction has been developed for the construction of imidazo[1,2-a]pyridines, representing a facile approach for the formation of these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Scientific Research Applications

Antiepileptic Potential

One study reports the synthesis of imidazo[1,2-a]pyridines with the aim of finding potential anticonvulsant agents. These compounds, characterized by various spectroscopic methods, showed promising antiepileptic activity in preliminary screening, with some derivatives displaying activity comparable to the standard drug diazepam. These findings suggest their potential utility in developing new treatments for epilepsy (Ulloora et al., 2013).

Novel Synthetic Routes

Research into the chemistry of imidazo[1,2-a]pyridine derivatives includes developing new synthetic routes for creating structurally diverse compounds. For instance, the reaction of 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various compounds led to the formation of novel imidazo and pyrazolo derivatives, expanding the toolkit for chemical synthesis and potential pharmaceutical applications (Rateb, 2014).

Therapeutic Potential Across Various Domains

Imidazo[1,2-a]pyridine compounds have been extensively studied for their broad therapeutic potential. They are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. This versatility underlines their value in drug development and the possibility of discovering novel therapeutic agents by exploring structural modifications of this scaffold (Deep et al., 2016).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific structure and the target they interact with. Some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of more efficient synthetic methods, the discovery of new bioactivities, and the design of new drugs based on this scaffold .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-18(15-4-5-17-19-6-9-22(17)13-15)21-8-2-7-20(10-11-21)14-16-3-1-12-24-16/h1,3-6,9,12-13H,2,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWJMRPRHGKRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN3C=CN=C3C=C2)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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